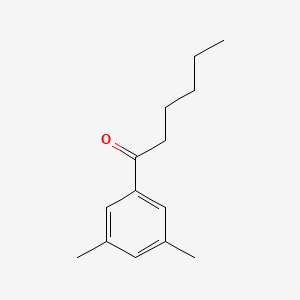

1-(3,5-Dimethylphenyl)hexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTVBBMLYMREOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 3,5 Dimethylphenyl Hexan 1 One Analogues

Transformations of the Ketone Functionality

The ketone group is a versatile functional group that can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition.

Oxidative Processes of Aryl Alkyl Ketones

Aryl alkyl ketones can be subjected to various oxidative processes. One such process is the oxidative C–C bond cleavage, which can convert aryl alkyl ketones into their corresponding aryl carboxylic acids. thieme-connect.com This transformation can be achieved using a metal-free, one-pot, two-step synthesis with iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) and tert-butyl hydroperoxide (TBHP) as oxidants. thieme-connect.com This method has been shown to produce good to excellent yields of aryl carboxylic acids. thieme-connect.com Another oxidative process involves the rearrangement of aryl ethyl ketones to alkyl 2-arylpropanoates using lead(IV) acetate (B1210297) in a trialkyl orthoformate with an acid catalyst. rsc.org This reaction proceeds via a 1,2-aryl migration, and the rate of this migration is enhanced by electron-releasing groups on the aryl moiety. rsc.org

Furthermore, photoredox catalysis has emerged as a powerful tool for oxidative coupling reactions. researchgate.net For instance, a dual nickel/carbon nitride (Ni/g-C3N4) photocatalytic system can be used to synthesize aryl alkyl ketones from aryl halides and alkyl fragments without the need for harsh oxidants or high temperatures. researchgate.net N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze the aerobic oxidation of aromatic aldehydes to carboxylic acids, and under specific conditions, can facilitate the synthesis of ketones from aromatic aldehydes and benzyl (B1604629) bromide. mdpi.com

Reductive Pathways, Including Asymmetric and Biocatalytic Reductions

The reduction of the ketone functionality in aryl alkyl ketones to form chiral alcohols is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.

Asymmetric Reductions:

Transition-metal catalyzed reactions are widely employed for the enantioselective reduction of ketones. wikipedia.org These reactions often utilize reductants like hydrogen gas, formic acid, or isopropanol. wikipedia.org For instance, ruthenium in the presence of a chiral diamine can catalyze the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org Chiral oxazaborolidine catalysts, in conjunction with borane (B79455) or catecholborane, are also commonly used for the asymmetric reduction of simple ketones. wikipedia.orgrsc.org Hydrosilylation, catalyzed by rhodium(I) and rhodium(III) salts with chiral PYBOX ligands, offers another pathway to chiral alcohols after silyl (B83357) ether hydrolysis. wikipedia.org The stereochemical outcome of these reactions is often dictated by the spatial properties of the chiral ligand. wikipedia.org

A cooperative bimetallic radical catalytic system has been developed for the highly enantioselective hydrogen-atom transfer (HAT) from imidazole (B134444) to ketones. acs.org This method has shown excellent tolerance for a wide range of phenyl and naphthyl methyl ketones with various substituents, consistently yielding products with high enantioselectivities. acs.org

Biocatalytic Reductions:

Biocatalysis, utilizing enzymes or whole cells, presents an environmentally friendly alternative to chemical catalysis for the asymmetric reduction of prochiral ketones. mdpi.com Alcohol dehydrogenases and reductases are commonly employed for this purpose. georgiasouthern.edunih.gov These biocatalysts can exhibit high activity and excellent enantioselectivity. mdpi.com For example, a strain of Bacillus cereus has been identified that can convert acetophenone (B1666503) to (R)-1-phenylethanol with 99% enantiomeric excess, following an anti-Prelog selectivity. mdpi.com The efficiency of these biocatalytic systems can often be improved by engineering the enzymes or optimizing reaction conditions, such as pH, temperature, and the use of co-substrates for cofactor regeneration. mdpi.comnih.gov

Table 1: Comparison of Reductive Methods for Aryl Alkyl Ketones

| Reduction Method | Catalyst/Reagent | Reductant | Key Features |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium with chiral diamine | Isopropanol | Catalytic, enantioselective. wikipedia.org |

| CBS Reduction | Chiral oxazaborolidine | Borane/Catecholborane | Catalytic, widely used for simple ketones. wikipedia.orgrsc.org |

| Asymmetric Hydrosilylation | Rhodium(I) or (III) with chiral PYBOX | Hydrosilanes | Catalytic, forms silyl ethers. wikipedia.org |

| Cooperative Bimetallic Radical Catalysis | Titanium and another metal with chiral ligand | Imidazole | Highly enantioselective HAT. acs.org |

| Biocatalytic Reduction | Alcohol dehydrogenases/reductases (whole cells or isolated enzymes) | Often coupled with a co-substrate for cofactor regeneration | High enantioselectivity, environmentally friendly. mdpi.comgeorgiasouthern.edu |

Nucleophilic Addition and Condensation Reactions of the Ketone Carbonyl

The electrophilic carbonyl carbon of aryl alkyl ketones is susceptible to attack by nucleophiles. ncert.nic.in Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. ncert.nic.inquora.com

Nucleophilic Addition:

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated. ncert.nic.inyoutube.com Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides from reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com The addition of hydrogen cyanide (HCN) to ketones yields cyanohydrins, which are useful synthetic intermediates. ncert.nic.in The addition of benzylboronic acid pinacol (B44631) ester to activated ketones, such as trifluoromethyl ketones, has also been developed. nih.gov

Condensation Reactions:

Aldol (B89426) condensation is a key carbon-carbon bond-forming reaction where an enolate of a ketone reacts with another carbonyl compound. vanderbilt.edu When a ketone is reacted with an aryl aldehyde, it is known as a Claisen-Schmidt condensation. libretexts.orglibretexts.org These reactions can be catalyzed by either acid or base and often involve the dehydration of the initial aldol addition product to form a more stable α,β-unsaturated ketone. libretexts.org Intramolecular aldol condensations are also possible for molecules containing two carbonyl groups, leading to the formation of five- or six-membered rings. vanderbilt.edulibretexts.org

Reactions Involving the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl group can also participate in various chemical transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions of Dimethylphenyl Substrates

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org These reactions typically involve an organohalide or triflate and an organometallic nucleophile. libretexts.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

For substrates containing a dimethylphenyl group, reactions like the Suzuki-Miyaura coupling (using organoboron reagents), Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents) can be employed to form new C-C bonds at the aromatic ring, provided a suitable leaving group (like a halide) is present. libretexts.orglibretexts.org The development of catalysts with bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has enabled the use of less reactive but more readily available aryl chlorides as substrates. nih.gov

Electrophilic Aromatic Substitution on Dimethylphenyl Derivatives

The 3,5-dimethylphenyl group can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The two methyl groups are ortho-, para-directing and activating, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to them. libretexts.org In the case of a 3,5-disubstituted ring, the positions ortho to both methyl groups (positions 2, 4, and 6) are activated.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents. libretexts.org For a 3,5-dimethylphenyl substrate, the incoming electrophile would be directed to the 2-, 4-, or 6-positions. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 2: Summary of Reactions Involving the 3,5-Dimethylphenyl Moiety

| Reaction Type | Reagents | Key Features |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl halide/triflate, organometallic nucleophile, Pd catalyst | Forms new C-C or C-heteroatom bonds. libretexts.orglibretexts.org |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+, Br+, SO3, R+, RCO+), often with a Lewis acid catalyst | Substitutes a hydrogen on the aromatic ring with an electrophile. wikipedia.org |

Nucleophilic Aromatic Substitution on Activated Dimethylphenyl Analogs

Nucleophilic aromatic substitution (SNAr) on dimethylphenyl analogues, particularly those activated by electron-withdrawing groups, is a key reaction class. The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is because these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

The mechanism of SNAr reactions typically proceeds via an addition-elimination pathway. libretexts.orgyoutube.com The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of the tetrahedral Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing substituents. wikipedia.org The reaction is completed by the elimination of the leaving group, which restores the aromaticity of the ring. youtube.com

The nature of the leaving group in SNAr reactions of activated dimethylphenyl systems is crucial. Contrary to typical SN2 reactions where iodide is the best leaving group, in SNAr the order is often reversed, with fluoride (B91410) being the most effective leaving group. youtube.com This is attributed to the rate-determining step being the initial nucleophilic attack; the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. masterorganicchemistry.comyoutube.com

The reaction conditions, including the solvent and the nature of the nucleophile, also play a significant role. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to be an efficient and environmentally friendly medium for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles. nih.gov

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted aromatic products. wikipedia.orgnih.gov The table below summarizes the effect of substituents on the rate of nucleophilic aromatic substitution.

| Substituent | Position Relative to Leaving Group | Effect on Reaction Rate |

| Nitro (NO₂) | ortho, para | Strong Activation |

| Nitro (NO₂) | meta | Weak Activation |

| Carbonyl (C=O) | ortho, para | Activation |

| Cyano (CN) | ortho, para | Activation |

Intramolecular Cyclization and Rearrangement Processes

Heterocycle Formation via Intramolecular Cyclization Reactions

Intramolecular cyclization of 1-(3,5-dimethylphenyl)hexan-1-one analogues represents a powerful strategy for the synthesis of various heterocyclic compounds. These reactions often proceed through the formation of new carbon-heteroatom or carbon-carbon bonds within the same molecule. The specific heterocyclic system formed is dependent on the nature of the starting material and the reaction conditions employed.

For instance, analogues containing an alkyne and a cyclic acetal (B89532) can undergo π-Lewis acid-catalyzed intramolecular cyclization to form indenone and phenanthrene (B1679779) derivatives. acs.org Similarly, silver(I)-catalyzed intramolecular cyclization of substrates containing an oxazole (B20620) ring can lead to the formation of isoquinolones through a 6-endo-dig cyclization followed by ring opening of the oxazole. acs.org

The synthesis of quinoline (B57606) derivatives can be achieved through the intramolecular cyclization of allylamines and ketones. researchgate.net This transformation is thought to proceed via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation. researchgate.net Another approach to nitrogen-containing heterocycles involves the intramolecular cyclization of tertiary amines and alkenes, which can be promoted by potassium tert-butoxide in DMF. researchgate.net

Furthermore, the intramolecular coupling of amides and ketones in the presence of KOt-Bu/DMF provides a route to isoquinolinones. researchgate.net The mechanism is proposed to involve a radical addition followed by an E2-elimination. researchgate.net Gold-catalyzed intramolecular cyclization of alkyne-containing diazo compounds can lead to the formation of polycarbocyclic frameworks. nih.gov

The table below provides examples of heterocycles formed from intramolecular cyclization reactions of ketone analogues.

| Starting Material Analogue | Reaction Conditions | Heterocyclic Product |

| Alkyne and cyclic acetal containing ketone | Gold(I) or Silver(I) catalyst | Indenone, Phenanthrene |

| Oxazole-containing alkyne ketone | Silver(I) acetate | Isoquinolone |

| Allylamine and ketone | - | Quinoline |

| Tertiary amine and alkene | KOt-Bu/DMF | Nitrogen heterocycles |

| Amide and ketone | KOt-Bu/DMF | Isoquinolinone |

| Alkyne-containing diazo compound | Gold catalyst | Polycarbocycles |

Ligand-Based Mechanistic Insights into Cyclization Pathways

The role of ligands in transition metal-catalyzed intramolecular cyclization reactions is critical in controlling the reaction's outcome, including selectivity and efficiency. Ligands can influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity.

In the context of palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, the presence of specific ligands can be crucial. nih.gov While some transformations proceed without the need for an external ligand, related studies have highlighted the importance of pyridine (B92270) and amine ligands for similar aza-Wacker reactions. nih.gov The ligand can facilitate key steps in the catalytic cycle, such as the nucleopalladation of the olefin bond, which generates a carbon-bonded Pd(II) intermediate. nih.gov

Gold-catalyzed reactions also demonstrate the significant impact of ligands. For example, the enantioselective version of a gold-catalyzed diazo-yne cyclization/intermolecular [4 + 2]-cycloaddition cascade was investigated with various chiral phosphine ligands. nih.gov The choice of ligand can influence the stereochemistry of the final polycarbocyclic products. nih.gov Mechanistic studies of such reactions indicate that a β-aryl gold-carbene species is a key intermediate, formed via a gold-promoted 6-endo-dig diazo-yne cyclization. nih.gov The ligand environment around the gold center can affect the formation and subsequent reactivity of this intermediate.

The table below illustrates the effect of ligands on specific cyclization reactions.

| Reaction Type | Metal Catalyst | Ligand Type | Role of Ligand |

| Aza-Wacker Cyclization | Palladium | Pyridine, Amine | Facilitates nucleopalladation |

| Diazo-yne Cyclization | Gold | Chiral Phosphine | Controls enantioselectivity |

Advanced Mechanistic Investigations

Reaction Kinetics and Rate Determinations

For substituted acetophenones, which are structurally related to the title compound, pKa values have been determined by studying the rates of halogenation. cdnsciencepub.comcdnsciencepub.comresearchgate.net These studies are based on the diffusion-controlled reaction of the enolate with hypochlorous acid. cdnsciencepub.comcdnsciencepub.comresearchgate.net The pKa values obtained for various p-substituted acetophenones reveal the electronic effects of the substituents on the acidity of the α-protons. cdnsciencepub.comresearchgate.net The Hammett equation can be applied to correlate the reaction rates or equilibrium constants with the electronic properties of the substituents. For the pKa values of p-substituted acetophenones, a ρ value of -1.95 has been determined, indicating that electron-withdrawing groups increase the acidity. cdnsciencepub.comresearchgate.net

Kinetic studies of the oxidative addition of aldehyde and ketone-substituted aryl chlorides to a nickel(0) complex have shown that these reactions can be surprisingly rapid. rsc.org The consumption of the nickel complex in the presence of an excess of the aryl halide follows pseudo-first-order kinetics. rsc.org These studies help to understand how carbonyl functionalities interact with nickel catalysts and affect the rates of cross-coupling reactions. rsc.org

The table below presents pKa values for a series of p-substituted acetophenones, which provides a quantitative measure of substituent effects on the enolate formation, a key step in many reactions of ketones.

| Substituent (p-position) | pKa Value |

| H | 18.4 |

| MeO | 19.0 |

| F | 18.5 |

| Cl | 18.1 |

| Br | 18.0 |

| NO₂ | 16.7 |

| Me₃N⁺ | 17.1 |

Data sourced from studies on p-substituted acetophenones. cdnsciencepub.comresearchgate.net

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are crucial for elucidating reaction mechanisms. In the context of reactions involving aryl ketones, various reactive intermediates have been proposed and, in some cases, characterized.

Photochemical reactions of diaryl vicinal tetraketones, for example, have been shown to proceed through the formation of (aroyloxy)arylketenes and carbon monoxide as initial photochemical products. acs.org These ketene (B1206846) intermediates can subsequently react with the ground-state tetraketone to form the observed tricyclic-γ-lactone products via intermediate β-lactones. acs.org

In the photochemistry of aryl ketones, n → π* excited states can lead to the formation of radical intermediates through processes like Norrish Type I and Type II reactions. msu.edu The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to generate two radical fragments. wikipedia.org The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo further reactions like cleavage or cyclization. msu.edu

The study of organic radical cations, which can be generated from aryl ketones, provides further mechanistic insights. chimia.ch These reactive intermediates can be generated and stabilized in noble gas matrices for spectroscopic characterization. chimia.ch The electronic structure of aromatic ketone radical cations is important; enolization, for instance, can only occur from a state where an electron is missing from an oxygen lone pair. chimia.ch

The table below lists some reactive intermediates that have been characterized or proposed in reactions involving aryl ketone analogues.

| Reaction Type | Reactive Intermediate | Method of Characterization/Detection |

| Photolysis of diaryl vic-tetraketones | (Aroyloxy)arylketene | Product analysis, mechanistic studies |

| Photochemistry of aryl ketones | Acyl and alkyl radicals (Norrish Type I) | Product analysis, mechanistic studies |

| Photochemistry of aryl ketones | 1,4-Biradical (Norrish Type II) | Product analysis, mechanistic studies |

| Photochemistry of aryl ketones | Radical cations | Matrix isolation spectroscopy |

Isomerization and Adduct Formation Studies of Dimethylphenyl-Substituted Aromatic Rings

The chemical reactivity of ketones is significantly influenced by their ability to undergo isomerization and form adducts with various reagents. In the context of dimethylphenyl-substituted aromatic ketones, such as this compound, these reactions are governed by the electronic and steric effects of the substituents on both the aromatic ring and the acyl group. This section explores the fundamental principles of isomerization, specifically keto-enol tautomerism, and the formation of adducts with Lewis acids and organometallic reagents, drawing on data from analogous aromatic ketone systems to infer the behavior of this compound.

Isomerization via Keto-Enol Tautomerism

Aromatic ketones with at least one α-hydrogen are capable of existing in equilibrium with their corresponding enol tautomers. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. libretexts.org The position of this equilibrium is a critical factor in determining the ketone's reactivity, as the enol form acts as a nucleophile in various reactions. masterorganicchemistry.com

The equilibrium between the keto and enol forms is typically quantified by the equilibrium constant, Keq, which is the ratio of the enol concentration to the keto concentration. For most simple ketones and aldehydes, the keto form is thermodynamically more stable and therefore predominates at equilibrium. libretexts.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

However, the position of the equilibrium can be influenced by several factors, including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the presence of the aromatic ring provides a pathway for conjugation with the enol double bond, which can stabilize the enol form. The two methyl groups on the phenyl ring are electron-donating, which can further influence the electronic properties of the system.

| Substituent (X) in X-C₆H₄COCH₃ | Keq ([enol]/[keto]) | Reference |

|---|---|---|

| H | 1.0 x 10⁻⁷ | masterorganicchemistry.com |

| 4-MeO | 6.3 x 10⁻⁸ | masterorganicchemistry.com |

| 4-Me | 1.6 x 10⁻⁷ | masterorganicchemistry.com |

| 4-Cl | 2.5 x 10⁻⁷ | masterorganicchemistry.com |

| 4-NO₂ | 1.3 x 10⁻⁶ | masterorganicchemistry.com |

The data in the table demonstrate that electron-donating groups, such as the methoxy (B1213986) group, tend to decrease the enol content, while electron-withdrawing groups, like the nitro group, increase it. Based on this trend, the two methyl groups in this compound would be expected to result in a low equilibrium concentration of the enol form.

The rate of enolization can be catalyzed by both acids and bases. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens and facilitating their removal by a weak base. libretexts.org In basic media, a strong base directly removes an α-hydrogen to form an enolate ion, which is then protonated to yield the enol. libretexts.org

Adduct Formation with Lewis Acids

Aromatic ketones can act as Lewis bases, donating a lone pair of electrons from the carbonyl oxygen to a Lewis acid. This interaction results in the formation of a Lewis acid-base adduct. The formation of these adducts is a crucial first step in many Lewis acid-catalyzed reactions, as it activates the carbonyl group towards nucleophilic attack.

The strength of the interaction between the ketone and the Lewis acid can be studied using various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Upon adduct formation, a significant shift in the carbonyl stretching frequency (νC=O) to lower wavenumbers is typically observed in the IR spectrum, indicative of a weakening of the C=O bond.

While specific data for this compound is not available, studies on the adducts of other aromatic ketones with Lewis acids like boron trifluoride (BF₃) and aluminum chloride (AlCl₃) provide a basis for understanding this behavior.

| Ketone | Lewis Acid | ν(C=O) of Ketone (cm⁻¹) | ν(C=O) of Adduct (cm⁻¹) | Δν(C=O) (cm⁻¹) |

|---|---|---|---|---|

| Acetophenone | BF₃ | 1685 | 1625 | 60 |

| Benzophenone | AlCl₃ | 1660 | 1540 | 120 |

| 2',4',6'-Trimethylacetophenone (B1293756) | - | - | - | - |

Note: Specific data for 2',4',6'-Trimethylacetophenone adducts were not found in the searched literature, but similar shifts would be expected.

The magnitude of the shift in the carbonyl stretching frequency can be correlated with the strength of the Lewis acid and the basicity of the ketone. For this compound, the presence of the electron-donating dimethylphenyl group would be expected to increase the basicity of the carbonyl oxygen compared to unsubstituted acetophenone, potentially leading to a stronger interaction with Lewis acids.

Adduct Formation with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aromatic ketones. masterorganicchemistry.com This reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of secondary and tertiary alcohols. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a nucleophilic addition mechanism, where the organometallic reagent attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate during aqueous workup yields the corresponding alcohol. masterorganicchemistry.com In the case of this compound, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol.

The steric hindrance around the carbonyl group can significantly influence the rate and feasibility of the addition reaction. The hexanoyl group and the ortho-methyl groups in a related compound like 2',4',6'-trimethylacetophenone present considerable steric bulk, which could hinder the approach of the nucleophile. sigmaaldrich.com

While detailed kinetic data for the addition of organometallic reagents to this compound are not available, the general principles of steric and electronic effects can be applied. The electron-donating methyl groups on the aromatic ring slightly decrease the electrophilicity of the carbonyl carbon, which could slow the reaction. However, the primary factor influencing the reactivity would likely be the steric hindrance from the hexanoyl chain and the dimethylphenyl group.

Functional Derivatives and Structural Modification of 1 3,5 Dimethylphenyl Hexan 1 One Scaffolds

Synthesis of Homologues and Analogues with Varied Alkyl Chain Lengths

The synthesis of homologues and analogues of 1-(3,5-dimethylphenyl)hexan-1-one with different alkyl chain lengths can be readily achieved through standard organic chemistry methodologies. The most common approach involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). In this reaction, m-xylene (B151644) is treated with an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

By varying the acylating agent, a series of homologues can be synthesized. For instance, using propanoyl chloride would yield 1-(3,5-dimethylphenyl)propan-1-one, while octanoyl chloride would produce 1-(3,5-dimethylphenyl)octan-1-one. This method allows for the systematic variation of the alkyl chain length, which can be crucial for modulating properties like lipophilicity and steric bulk.

Another approach involves the alkylation of a smaller precursor, such as 1-(3,5-dimethylphenyl)ethan-1-one (3',5'-dimethylacetophenone). The enolate of this ketone can be generated using a suitable base, such as lithium diisopropylamide (LDA), and then reacted with a variety of alkyl halides to extend the chain. For example, reaction with butyl bromide would lead to the formation of this compound.

These synthetic strategies are summarized in the table below:

| Starting Material | Reagent | Product | Synthetic Method |

| m-Xylene | Hexanoyl chloride / AlCl₃ | This compound | Friedel-Crafts Acylation |

| m-Xylene | Propanoyl chloride / AlCl₃ | 1-(3,5-Dimethylphenyl)propan-1-one | Friedel-Crafts Acylation |

| 1-(3,5-Dimethylphenyl)ethan-1-one | 1. LDA2. Butyl bromide | This compound | Alkylation of Enolate |

Functionalization of the Dimethylphenyl Ring

The aromatic dimethylphenyl ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the two methyl groups (ortho, para-directing) and the deactivating acyl group (meta-directing) will influence the regioselectivity of these reactions. The positions ortho to both methyl groups (positions 2 and 6) and the position para to one methyl group and ortho to the other (position 4) are the most likely sites for substitution.

Common functionalization reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For example, bromination can be carried out using bromine (Br₂) and iron(III) bromide (FeBr₃).

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished by treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: The sulfonic acid group (-SO₃H) can be introduced by reaction with fuming sulfuric acid (H₂SO₄/SO₃).

These functionalized derivatives can serve as versatile intermediates for further synthetic transformations, such as cross-coupling reactions or the introduction of other functional groups.

Incorporation of the Scaffold into Novel Heterocyclic Systems

The carbonyl group and the α-protons of the hexanoyl chain in this compound provide reactive sites for the construction of various heterocyclic rings. These reactions often lead to the formation of hybrid molecules that combine the structural features of the parent ketone with the diverse chemical and biological properties of different heterocycles.

Furan (B31954), Pyrimidine (B1678525), and Thiazine (B8601807) Derivatives

Furan Derivatives: The Paal-Knorr synthesis is a classical method for the preparation of furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org To synthesize a furan derivative of this compound, it would first need to be converted into a suitable 1,4-dicarbonyl precursor. This could be achieved, for example, by α-acylation of the ketone. The subsequent acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound would yield the corresponding furan. pharmaguideline.comalfa-chemistry.com Another approach involves the reaction of ketones with acetylene (B1199291) in the presence of a superbase like KOH/DMSO to furnish polysubstituted furans. researchgate.net

Pyrimidine Derivatives: The Biginelli reaction offers a straightforward route to dihydropyrimidines through a one-pot, three-component condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793). wikipedia.orgorganic-chemistry.orgillinois.edu To utilize this compound in a Biginelli-type reaction, it would first need to be converted into a β-diketone. This can be accomplished by Claisen condensation with an appropriate ester. The resulting β-diketone can then be reacted with an aldehyde and urea to form the pyrimidine ring. Alternatively, chalcones, which can be prepared from the condensation of 1-(3,5-dimethylphenyl)ethan-1-one with various aldehydes, can be reacted with urea or guanidine (B92328) to yield pyrimidine derivatives. researchgate.netnih.govderpharmachemica.com

Thiazine Derivatives: The synthesis of thiazine derivatives often involves the reaction of α,β-unsaturated ketones (chalcones) with a source of sulfur and nitrogen, such as thiourea. A plausible route to a thiazine derivative would involve the initial aldol (B89426) condensation of this compound with an aldehyde to form an α,β-unsaturated ketone. Subsequent reaction with a suitable thiourea derivative could then lead to the formation of the thiazine ring.

Imidazole (B134444) and Thiazole (B1198619) Derivatives

Imidazole Derivatives: The Radziszewski synthesis provides a method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgijprajournal.comresearchgate.net The starting this compound can be oxidized at the α-position to the corresponding 1,2-dicarbonyl compound, which can then be subjected to the Radziszewski reaction conditions to yield a trisubstituted imidazole. Another common method involves the reaction of an α-hydroxyketone with an aldehyde and ammonia. The α-hydroxyketone can be prepared from the parent ketone by α-bromination followed by nucleophilic substitution with a hydroxide (B78521) source.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a widely used method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. organic-chemistry.orgyoutube.com this compound can be readily halogenated at the α-position using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to produce 2-halo-1-(3,5-dimethylphenyl)hexan-1-one. This α-haloketone can then be condensed with a thioamide, such as thiourea, to afford the corresponding 2-aminothiazole (B372263) derivative. beilstein-journals.orgnih.gov

| Heterocycle | Key Intermediate from this compound | Common Synthetic Method |

| Imidazole | 1-(3,5-Dimethylphenyl)hexane-1,2-dione | Radziszewski Synthesis |

| Thiazole | 2-Halo-1-(3,5-dimethylphenyl)hexan-1-one | Hantzsch Synthesis |

Indole (B1671886) and Benzofuranone Derivatives

Indole Derivatives: The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde. wikipedia.orguwindsor.cachem-station.comthermofisher.comyoutube.com In this reaction, this compound can be reacted with a substituted or unsubstituted phenylhydrazine (B124118) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to yield a 2,3-disubstituted indole. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a d-nb.infod-nb.info-sigmatropic rearrangement and subsequent cyclization and aromatization. The steric hindrance from the dimethylphenyl group might influence the reaction conditions required. organic-chemistry.orgrsc.orgnih.gov

Benzofuranone Derivatives: The synthesis of benzofuranones typically requires a phenol (B47542) as a starting material. To incorporate the this compound scaffold into a benzofuranone, a hydroxyl group needs to be present on the aromatic ring, ortho to the acyl group. Therefore, a derivative such as 1-(2-hydroxy-3,5-dimethylphenyl)hexan-1-one would be the required precursor. Such a compound could potentially be synthesized via a Fries rearrangement of the corresponding phenyl hexanoate (B1226103) or through a directed ortho-metalation strategy. Once obtained, this o-hydroxyphenyl ketone can undergo intramolecular cyclization reactions to form the benzofuranone ring.

Triazole and Oxadiazole Hybrid Structures

Triazole Derivatives: 1,2,4-Triazoles can be synthesized through various methods, often involving the cyclization of intermediates derived from hydrazides or nitriles. For instance, the reaction of a nitrile with a hydrazide can lead to the formation of a 1,2,4-triazole. A derivative of this compound, such as the corresponding nitrile, could be a suitable starting material. Alternatively, the ketone can be converted to its hydrazone, which can then undergo further reactions to form the triazole ring.

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are commonly synthesized from the oxidative cyclization of aldehyde or ketone hydrazones. d-nb.infoorganic-chemistry.orgjournalagent.com The hydrazone of this compound can be prepared by condensation with a suitable hydrazine, such as a carbohydrazide. Subsequent treatment with a dehydrating agent or an oxidizing agent can then effect the cyclization to the 1,3,4-oxadiazole (B1194373) ring. luxembourg-bio.comnih.gov This method provides a direct way to incorporate the 1-(3,5-dimethylphenyl)hexyl moiety into the oxadiazole system.

Development of Organometallic and Coordination Complexes Derived from Dimethylphenyl Precursors

Organometallic chemistry, the study of compounds containing metal-carbon bonds, offers a vast toolkit for creating novel structures with diverse applications, including catalysis and materials science. niscpr.res.inlibretexts.orgfishersci.com The 3,5-dimethylphenyl group, the aromatic core of this compound, serves as a foundational component in the synthesis of various organometallic and coordination complexes. These complexes are typically formed by reacting a metal center with a ligand that incorporates the dimethylphenyl scaffold.

While ketones themselves can act as ligands in organometallic complexes, it is more common for precursor molecules containing the 3,5-dimethylphenyl group to be functionalized to create more effective ligands. acs.org For example, research has demonstrated the palladium-catalyzed decarbonylative borylation of 2-(3,5-dimethylphenyl)acetic acid. This reaction proceeds via selective C-O bond cleavage to produce 4,4,5,5-tetramethyl-2-(3,5-dimethylbenzyl)-1,3,2-dioxaborolane, a valuable benzylboronate ester, in high yield. acs.org The proposed mechanism involves the formation of an activated carboxylic acid, followed by oxidative addition of palladium, decarbonylation, transmetalation with bis(pinacolato)diborane, and finally, reductive elimination to yield the product. acs.org

The coordination chemistry of ligands bearing the dimethylphenyl moiety extends to lanthanide complexes. For instance, hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene has been shown to react with lanthanide chlorides (La, Ce, Nd, Sm) to form new mononuclear lanthanophosphazenes. researchgate.net In these complexes, the ligand exhibits an unprecedented κ⁵N binding mode, coordinating to the lanthanide ion through one of the cyclotriphosphazene (B1200923) ring nitrogen atoms and four pyridinic nitrogen atoms from two sets of geminal pyrazolyl groups. researchgate.net

Furthermore, the 3,5-dimethylphenyl scaffold is integral to the development of hydrophilic phosphine (B1218219) ligands used in organometallic chemistry, such as derivatives of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA). semanticscholar.org The coordination behavior of these ligands is complex, with the potential for binding through either the phosphorus or nitrogen atoms, influenced by factors like protonation. semanticscholar.org

Table 1: Examples of Organometallic and Coordination Complexes with Dimethylphenyl Precursors

| Precursor/Ligand | Metal/Reagent | Resulting Complex/Product | Research Focus | Reference |

|---|---|---|---|---|

| 2-(3,5-Dimethylphenyl)acetic acid | Pd(OAc)₂, B₂pin₂ | 4,4,5,5-Tetramethyl-2-(3,5-dimethylbenzyl)-1,3,2-dioxaborolane | Palladium-catalyzed decarbonylative borylation | acs.org |

| Hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene | LnCl₃ (Ln = La, Ce, Nd, Sm) | [L·LnCl₃] | Synthesis of new mononuclear lanthanophosphazenes | researchgate.net |

| 1,3,5-Triaza-7-phosphaadamantane (PTA) Derivatives | Ruthenium, Zinc | Various Ru and Zn complexes | Investigation of κ-P,N coordination behavior | semanticscholar.org |

Synthesis of Urea and Carbamate (B1207046) Derivatives Bearing Dimethylphenyl Groups

The urea and carbamate functional groups are prevalent in medicinal chemistry and materials science due to their unique hydrogen bonding capabilities and synthetic versatility. asianpubs.orgnih.govnih.gov The 3,5-dimethylphenyl group is a common structural element in a number of these derivatives, imparting specific physical and chemical properties.

Synthesis of Urea Derivatives

Urea derivatives are commonly synthesized through the reaction of an amine with an isocyanate. nih.gov While there is no specific literature on the synthesis of ureas from this compound, related structures containing the 3,5-dimethyladamantyl fragment have been used. For example, 1-(isocyanatomethyl)-3,5-dimethyladamantane, synthesized from (3,5-dimethyladamantan-1-yl)acetic acid via treatment with diphenylphosphoryl azide (B81097) (DPPA), serves as a key intermediate. nih.gov This isocyanate readily reacts with various aliphatic diamines to produce a series of symmetrical 1,3-disubstituted ureas. nih.gov These compounds are of interest as potential inhibitors of soluble epoxide hydrolase. nih.gov

General methods for the synthesis of aryl ureas often involve the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N′-carbonyldiimidazole (CDI), to generate an isocyanate intermediate from an aniline, which then reacts with another amine. asianpubs.orgnih.gov Palladium-catalyzed cross-coupling reactions also provide a modern route to unsymmetrical ureas from aryl chlorides and triflates using sodium cyanate. organic-chemistry.org

Synthesis of Carbamate Derivatives

Carbamates are frequently prepared by reacting an alcohol with an isocyanate or by using chloroformates. niscpr.res.innih.gov The 3,5-dimethylphenyl group is notably present in cellulose (B213188) tris(3,5-dimethylphenyl carbamate), a highly effective chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). researchgate.net This material is typically synthesized by reacting cellulose with an excess of 3,5-dimethylphenyl isocyanate in a solvent like pyridine (B92270). researchgate.net

Researchers have also developed methods for the regioselective synthesis of mixed cellulose carbamates. For example, cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors are synthesized through a multi-step process involving oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis with an enantiopure amine. abo.fi This approach allows for the introduction of different carbamate groups at specific positions on the glucose unit, enabling fine-tuning of the chiral recognition properties. abo.fi

Another example includes the synthesis of phenyl (3-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate. This compound was prepared by reacting 4-amino-3-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole with phenyl chloroformate in the presence of a base like potassium carbonate. niscpr.res.in

Table 2: Examples of Urea and Carbamate Derivatives with Dimethylphenyl Groups

| Derivative Type | Precursor(s) | Resulting Compound | Key Application/Research | Reference |

|---|---|---|---|---|

| Urea | 1-(Isocyanatomethyl)-3,5-dimethyladamantane + Aliphatic diamines | Symmetrical 1,3-disubstituted ureas | Potential soluble epoxide hydrolase inhibitors | nih.gov |

| Carbamate | Cellulose + 3,5-Dimethylphenyl isocyanate | Cellulose tris(3,5-dimethylphenyl carbamate) | Chiral stationary phase for HPLC | researchgate.net |

| Carbamate | Cellulose, Phenyl chloroformate, 3,5-Dimethylphenyl isocyanate, (R/S)-α-Phenylethylamine | Cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) | Regioselective chiral selectors for HPLC | abo.fi |

| Carbamate | 4-Amino-3-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole + Phenyl chloroformate | Phenyl (3-(3,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate | Synthesis of novel carbamate derivatives | niscpr.res.in |

Biological Activity Assessments of 1 3,5 Dimethylphenyl Hexan 1 One Analogues in Vitro and Non Human Studies

Evaluation of Antimicrobial Properties

The antimicrobial potential of a vast array of synthetic molecules is a cornerstone of drug discovery research. However, specific data on the efficacy of 1-(3,5-Dimethylphenyl)hexan-1-one analogues against bacterial and fungal pathogens is not present in the currently available scientific literature.

Antibacterial Efficacy Against Bacterial Strains (In Vitro)

A thorough review of published research reveals no specific studies detailing the in vitro antibacterial efficacy of this compound analogues against any bacterial strains. Consequently, no data tables on minimum inhibitory concentrations (MICs) or other measures of antibacterial activity can be provided at this time.

Antifungal Activities Against Fungal Species (In Vitro)

Similarly, the scientific literature lacks specific reports on the in vitro antifungal activities of this compound analogues. There are no available studies that have screened these specific compounds against fungal species, and therefore, no data on their antifungal potential can be presented.

Investigations of Antiproliferative and Cytotoxic Effects on Non-Human Cell Lines (In Vitro)

The evaluation of a compound's ability to inhibit cell growth and induce cell death is a critical step in cancer research. However, there is no published research that has specifically investigated the antiproliferative and cytotoxic effects of this compound analogues on any non-human cell lines. As such, no data on their potential as anticancer agents can be reported.

Enzyme Modulation and Inhibition Studies

The ability of small molecules to modulate or inhibit the activity of specific enzymes is a key mechanism of action for many therapeutic drugs. The following subsections address the potential of this compound analogues to inhibit urease and alpha-glucosidase.

Urease Enzyme Inhibition Mechanisms

Urease is an important enzyme in both agriculture and medicine, and its inhibition is a target for various therapeutic strategies. However, no studies have been found that specifically investigate the urease inhibitory potential or the mechanism of inhibition of this compound analogues.

Alpha-Glucosidase Inhibitory Potential

Alpha-glucosidase inhibitors are used in the management of type 2 diabetes. A review of the literature indicates that the alpha-glucosidase inhibitory potential of this compound analogues has not been a subject of published research. Therefore, no data on their efficacy in this area is available.

Src Tyrosine Kinase Activity Modulation

Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity has been implicated in the development and progression of numerous human cancers, making it a significant target for therapeutic intervention.

The assessment of a compound's ability to modulate Src tyrosine kinase activity is typically conducted through in vitro kinase assays. These assays measure the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate peptide by the Src kinase enzyme. Inhibition of this process by a test compound, such as an analogue of this compound, would be quantified and often expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Such studies are critical in identifying potential anti-cancer agents that function by targeting this key signaling pathway. Despite the importance of this target, specific studies detailing the interaction of this compound analogues with Src tyrosine kinase have not been reported in the available scientific literature.

Cholinergic Enzyme Inhibition

The cholinergic system is crucial for neurotransmission in both the central and peripheral nervous systems. The primary enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.

The inhibitory potential of compounds against AChE and BChE is evaluated using in vitro enzymatic assays, often based on the Ellman method. This spectrophotometric method measures the activity of the enzyme by detecting the product of the enzymatic reaction. The ability of a compound to inhibit this reaction is determined by measuring the decrease in the rate of product formation. The results are typically reported as IC50 or Ki (inhibition constant) values. While a broad range of natural and synthetic compounds have been screened for their anticholinesterase activity, specific data for analogues of this compound are not present in the current body of scientific research.

Other Enzyme System Interactions

Beyond specific targets like Src kinase and cholinesterases, new chemical entities are often screened against a panel of other enzymes to understand their broader pharmacological profile and potential off-target effects. These can include other kinases, proteases, phosphatases, and metabolic enzymes such as cytochrome P450s.

A variety of assay formats are used to assess these interactions, including fluorescence, luminescence, and radiometric-based assays, depending on the specific enzyme and its substrate. Understanding these interactions is vital for predicting a compound's potential therapeutic applications as well as its metabolic fate and potential for drug-drug interactions. As with the previously mentioned enzyme systems, there is no available research that specifically investigates the interactions of this compound analogues with other enzyme systems.

Assessment of Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

The antioxidant capacity of a compound can be assessed through various in vitro chemical assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of a compound to donate an electron or a hydrogen atom to a stable radical, thereby neutralizing it. The results are often compared to a standard antioxidant like ascorbic acid or Trolox and expressed as an equivalent concentration. Despite the routine nature of these assessments for novel compounds, specific data on the antioxidant capacity of this compound analogues have not been published.

Studies on Interactions with Biological Membranes (e.g., Erythrocytes)

The interaction of a chemical compound with biological membranes is a critical aspect of its pharmacokinetic and toxicological profile. Erythrocytes (red blood cells) are often used as a simple and readily available model system to study these interactions. The lytic (hemolytic) or stabilizing effect of a compound on the erythrocyte membrane can provide insights into its general membrane-disrupting potential.

Hemolysis assays are a common method to evaluate these interactions. In this assay, a suspension of erythrocytes is incubated with varying concentrations of the test compound. The release of hemoglobin into the supernatant, resulting from membrane damage, is measured spectrophotometrically. The concentration of the compound causing 50% hemolysis (HC50) is a key parameter derived from these studies. Such data helps in the early identification of compounds with potential cytotoxicity due to membrane damage. To date, no studies have been published that specifically investigate the interactions of this compound analogues with erythrocytes or other biological membrane systems.

Advanced Applications in Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate and Building Block

Aryl ketones are widely recognized as versatile intermediates in organic synthesis, and 1-(3,5-dimethylphenyl)hexan-1-one is no exception. The carbonyl group can undergo a wide range of transformations, including reduction to the corresponding alcohol, oxidation, and various nucleophilic addition reactions. The hexyl chain can also be modified, although it is generally less reactive than the ketone functionality.

The 3,5-dimethylphenyl group influences the reactivity of the ketone through steric and electronic effects. The methyl groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. Sterically, the methyl groups in the meta positions provide some hindrance, which can influence the regioselectivity of certain reactions.

While specific data for this compound is limited, the reactivity of analogous compounds such as 1-(3,4-dimethylphenyl)hexan-1-one (B7868501) and 1-(2,5-dimethylphenyl)hexan-3-one has been reported in chemical literature. These compounds serve as valuable models for predicting the synthetic utility of the target molecule. For instance, the synthesis of various phenol (B47542) derivatives has been achieved starting from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, highlighting the potential of such structures in the preparation of antioxidants and enzyme inhibitors. nih.gov

Table 1: Physicochemical Properties of Related Aryl Hexanone Derivatives

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| 1-(3,4-dimethylphenyl)hexan-1-one | 17424-39-4 | C₁₄H₂₀O | Isomeric analogue, useful for comparative studies. chemsrc.com |

| 1-(2,5-Dimethylphenyl)hexan-3-one | 61482153-1 | C₁₄H₂₀O | Structural isomer, provides insight into reactivity. nih.gov |

| 1-phenylhexan-1-one | 942-92-7 | C₁₂H₁₆O | Parent compound, baseline for reactivity comparison. manchesterorganics.com |

This table presents data for compounds structurally related to this compound to provide context for its potential properties and applications.

Role in Multicomponent Reactions for Enhanced Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Aryl ketones are frequently employed as one of the components in MCRs. The carbonyl group of this compound can participate in various MCRs, such as the Biginelli or Hantzsch pyridine (B92270) synthesis, leading to the formation of diverse heterocyclic scaffolds.

The presence of the 3,5-dimethylphenyl moiety can influence the outcome of these reactions, potentially leading to novel derivatives with interesting biological or material properties. While specific examples involving this compound in MCRs are not extensively documented, the general reactivity of aryl ketones in such transformations is well-established.

Catalytic Applications and Ligand Design for Metal-Mediated Transformations

The 3,5-dimethylphenyl group is a common structural motif in ligands used for metal-mediated catalysis. The steric bulk and electronic properties of this group can significantly influence the activity and selectivity of the catalyst. While this compound itself is not a ligand, it can serve as a precursor for the synthesis of ligands. For example, the ketone could be converted into a chiral alcohol, which can then be incorporated into a ligand scaffold.

The development of highly active and selective catalysts for the formation of α-aryl ketones is an area of active research, and bulky, electron-rich phosphine (B1218219) ligands containing biphenyl (B1667301) backbones have shown great promise in this regard. researchgate.netcapes.gov.br The principles learned from these studies could be applied to design reactions where this compound or its derivatives act as substrates or precursors to catalytic components.

Development of Chiral Catalysts and Auxiliaries Based on Dimethylphenyl Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netsigmaaldrich.com The development of new and efficient chiral auxiliaries is a key area of research in asymmetric synthesis. The 3,5-dimethylphenyl group can be found in various chiral auxiliaries and catalysts.

This compound can be a starting point for the synthesis of new chiral auxiliaries. For example, reduction of the ketone to the corresponding alcohol, followed by enantiomeric resolution, would provide a chiral alcohol that could be used as an auxiliary. The steric and electronic nature of the 3,5-dimethylphenyl group can impart specific diastereoselectivity in subsequent reactions. The synthesis of chiral auxiliaries from commercially available materials like cis-1-amino-2-indanol has been shown to be highly effective in asymmetric reactions. nih.gov Similarly, sulfur-based chiral auxiliaries have demonstrated superior qualities in many asymmetric syntheses. scielo.org.mx

Applications in Chemical Separations, Including Chiral Chromatography

The 3,5-dimethylphenyl group is a key component in one of the most widely used chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), namely cellulose (B213188) tris(3,5-dimethylphenylcarbamate). This CSP is known for its broad applicability in separating the enantiomers of a wide range of chiral compounds. The chiral recognition mechanism is based on a combination of interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, where the 3,5-dimethylphenyl groups play a crucial role.

While this compound itself is not the CSP, its structural motif is central to this important separation technology. Furthermore, derivatives of this compound could potentially be used as chiral selectors or as analytes to probe the separation mechanisms of these CSPs.

Strategic Use in the Synthesis of Complex Molecular Architectures and Natural Product Analogues

The construction of complex molecular architectures and the synthesis of natural product analogues often rely on the use of versatile building blocks that can be elaborated in a controlled manner. Aryl ketones, such as this compound, can serve as such building blocks.

The combination of the reactive carbonyl group and the modifiable aromatic ring allows for a variety of synthetic transformations. For example, the ketone could be a starting point for the synthesis of polycyclic aromatic compounds or other complex structures through a series of cyclization and functionalization reactions. The synthesis of liquid crystalline materials based on 1,3,5-triphenylbenzene (B1329565) and 2,4,6-triphenyl-1,3,5-s-triazine demonstrates the utility of substituted phenyl groups in creating complex, functional materials. researchgate.net Although direct application of this compound in this area is yet to be explored in detail, its potential as a precursor for such advanced materials is significant.

Receptor Binding Profiling of Dimethylphenyl Containing Ligands Non Clinical Contexts

Adenosine (B11128) Receptor (A3AR) Ligand Characterization and Selectivity Studies

The adenosine A3 receptor (A3AR) is a G-protein-coupled receptor (GPCR) implicated in conditions such as pain, inflammation, and cancer. nih.gov Research has focused on developing selective antagonists for this receptor. One such antagonist, DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide), incorporates the 3,5-dimethylphenyl structure. nih.govnih.gov

Studies have confirmed that DPTN is a potent and selective A3AR antagonist across different species, including humans, mice, and rats. nih.govnih.gov While its affinity is highest for the human A3AR, it maintains significant, albeit reduced, potency and selectivity at rodent A3ARs. nih.gov This cross-species activity makes it a valuable tool for translational research. The binding affinity (Ki) values for DPTN at various adenosine receptor subtypes are detailed in the table below.

Binding Affinity (Ki, nM) of DPTN at Adenosine Receptors

| Species | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

|---|---|---|---|---|

| Human | 162 | 121 | 230 | 1.65 |

| Mouse | 411 | 830 | 189 | 9.61 |

| Rat | 333 | 1147 | 163 | 8.53 |

Data sourced from: nih.gov

The selectivity of DPTN for the A3AR over other subtypes is a key characteristic, although this selectivity is somewhat lower in rodents compared to humans. nih.gov Molecular docking studies predict that DPTN binds to the orthosteric site of the A3AR. nih.gov

Estrogen Receptor Beta (ERβ) Binding Mechanisms (Non-human)

Estrogen receptors, ERα and ERβ, are nuclear hormone receptors that mediate the effects of estrogen. nih.gov They are targets for various conditions, and understanding ligand binding is crucial. While direct binding data for 1-(3,5-Dimethylphenyl)hexan-1-one on ERβ is not available, research on botanical estrogens highlights the mechanisms of ERβ selectivity. nih.gov These mechanisms involve the ligand's ability to induce specific receptor conformations that favor the recruitment of coactivator or corepressor proteins. bmbreports.org For instance, some botanical ligands show a preference for activating gene transcription through ERβ even with lower binding affinities compared to the endogenous ligand, estradiol (B170435) (E2). nih.gov This enhanced functional potency is linked to favorable interactions with co-regulator proteins like SRC3. nih.gov

Dishevelled Protein (DVL1) Binding Inhibition Assays

The Dishevelled (DVL) proteins are key components of the Wnt signaling pathway, which is often dysregulated in cancer. researchgate.netnih.gov The PDZ domain of DVL is a critical site for protein-protein interactions, making it a target for inhibitors. dntb.gov.uanih.gov

Through virtual screening, a compound named RS4690, which contains a 3,5-dimethylphenyl group, was identified as an inhibitor of DVL1. nih.gov Specifically, the (S)-enantiomer of this compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, demonstrated potent and selective inhibition of DVL1 binding. nih.gov

Inhibitory Activity of RS4690 against DVL1

| Compound | DVL1 Inhibition (EC50, µM) |

|---|---|

| Racemic RS4690 (1) | 0.74 ± 0.08 |

| (S)-enantiomer (S)-1 | 0.49 ± 0.11 |

Data sourced from: nih.gov

Molecular dynamics simulations suggest that the enantiomers of RS4690 have different binding modes within the DVL1 PDZ domain. nih.gov The inhibition of the DVL1-Frizzled receptor interaction by such compounds represents a strategy for modulating the Wnt pathway. nih.govdntb.gov.ua

Histamine (B1213489) H3 Receptor Ligand Investigations

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govgrafiati.com It is a target for neurological and inflammatory conditions. nih.govd-nb.info Ligands developed for the H3R often feature a heterocyclic core and a flexible side chain. nih.gov While no specific data links this compound to H3R, research on other ligands, such as those with flavonoid structures, has demonstrated high affinity for the human H3R, with Ki values in the nanomolar range. nih.gov These studies utilize radioligand binding assays to determine the affinity of new compounds. nih.gov The search for dual-acting ligands that combine H3R affinity with other properties, such as antioxidant effects, is an active area of research. nih.gov

Dopamine (B1211576) Receptor Affinity Studies

Dopamine receptors are GPCRs crucial for motor control, cognition, and emotion, and are implicated in disorders like Parkinson's disease and schizophrenia. nih.govnih.gov They are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.govmdpi.com Ligand affinity and selectivity are typically determined using radioligand displacement assays with radiolabeled antagonists like [3H]spiperone. researchgate.netnih.gov

While there is no specific binding data for this compound, studies on diverse chemical classes of dopamine receptor ligands have established key structural requirements for affinity. researchgate.netresearchgate.net For agonists, a three-point pharmacophore model involving a cationic nitrogen and two hydrogen-bonding features is often considered. researchgate.net For D2 and D3 receptor ligands, arylpiperazine moieties are common structural motifs. researchgate.net Computational methods, including molecular docking and dynamics simulations, are frequently used to understand the binding modes of novel ligands and the subtle structural differences between receptor subtypes that govern selectivity. nih.govresearchgate.net

Serotonin (B10506) Receptor (e.g., 5-HT2A) Binding Assays

Serotonin (5-HT) receptors are a large family of GPCRs involved in numerous physiological and behavioral processes. eurofinsdiscovery.commdpi.com The 5-HT2A receptor, in particular, is a major target for antipsychotic and antidepressant drugs. mdpi.com High-throughput screening methods have been developed for 5-HT2A receptor binding analysis, often using 96-well filter plates and a radioligand such as [3H]ketanserin. nih.gov Competition experiments with known ligands are used to determine the affinity (Ki) of new compounds. nih.gov For example, the reference antagonist ketanserin (B1673593) has a reported Ki value of approximately 2.0 nM at the rat 5-HT2A receptor. nih.gov Molecular docking studies on 5-HT2A antagonists have identified key interactions within the binding pocket, including those with residues like Asp155 and Phe340. mdpi.com

Advancements in Radioligand Binding Assay Methodologies for Receptor Characterization

Radioligand binding assays remain a fundamental tool for characterizing receptor-ligand interactions, providing quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki). nih.govresearchgate.net These assays are the gold standard for GPCR drug discovery due to their sensitivity and the direct measure of binding. eurofinsdiscovery.com

The basic methodologies include:

Saturation Assays: Used to determine the Kd and Bmax of a radioligand by incubating the receptor preparation with increasing concentrations of the radioligand. nih.govsci-hub.se

Competition Assays: Measure the ability of an unlabeled compound to displace a specific radioligand, allowing for the calculation of the unlabeled ligand's affinity (Ki). nih.gov

Kinetic Assays: Measure the association and dissociation rates of a radioligand to determine its kinetic Kd. nih.gov

Recent advancements have focused on improving throughput and developing alternative methods. High-throughput screening (HTS) using 96-well or higher density plates and automated liquid handling has become standard. nih.govmultispaninc.com Methodological refinements, such as presoaking filter plates to reduce non-specific binding and optimizing protein concentrations, are crucial for robust results. nih.gov

While radiolabeling is a powerful technique, newer label-free methods and fluorescence-based technologies are emerging as complementary approaches. eurofinsdiscovery.commultispaninc.com Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET) offer real-time data on binding kinetics without the need for a radiolabel. multispaninc.comresearchgate.net However, radioligand assays continue to be widely used for their robustness, sensitivity, and the extensive availability of validated radiotracers. eurofinsdiscovery.comnih.gov

Future Research Directions and Concluding Perspectives on 1 3,5 Dimethylphenyl Hexan 1 One

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of 1-(3,5-Dimethylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation of 1,3-dimethylbenzene with hexanoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). openstax.orgmasterorganicchemistry.com This long-standing method, while effective, is often associated with the use of stoichiometric amounts of catalyst, which can generate significant waste.

Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes. Key areas of innovation include:

Catalytic Friedel-Crafts Reactions: Moving from stoichiometric to catalytic amounts of Lewis acids or developing novel solid acid catalysts can significantly improve the sustainability of the synthesis.

Nickel-Catalyzed Cross-Coupling Reactions: Recent advancements have demonstrated the utility of nickel catalysis for the synthesis of unsymmetrical ketones. organic-chemistry.orgnih.gov These methods couple carboxylic acid derivatives (like acid chlorides) with organometallic reagents or alkyl halides. organic-chemistry.orgnih.gov Research into applying these nickel-catalyzed reductive coupling methods could offer a milder and more functional-group-tolerant alternative to traditional Friedel-Crafts acylation. nih.gov This is particularly relevant for creating derivatives of this compound with more complex and sensitive functional groups. organic-chemistry.org

A comparative overview of traditional and innovative synthetic approaches is presented below.

Table 1: Comparison of Synthetic Methodologies for Alkyl Aryl Ketones

| Methodology | Catalyst/Reagents | Advantages | Challenges for Future Research |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Stoichiometric AlCl₃, Acyl Halide | Well-established, high yields for simple substrates. openstax.org | Catalyst waste, limited substrate scope, potential for rearrangements in some cases. |

| Catalytic Friedel-Crafts Acylation | Catalytic Lewis/Brønsted Acids (e.g., Bi(OTf)₃, zeolites) | Reduced catalyst loading, easier workup, recyclable catalysts. | Catalyst deactivation, lower reactivity for deactivated rings. |

| Nickel-Catalyzed Reductive Coupling | NiCl₂, Ligand (e.g., dtbpy), Reductant (e.g., Mn, Zn) | High functional group tolerance, milder conditions, use of diverse starting materials. organic-chemistry.orgnih.gov | Catalyst cost and sensitivity, optimization of reaction conditions for specific substrates. |

| One-Pot Multi-Component Reactions | Various catalysts (e.g., Boric Acid) | Increased efficiency, reduced waste, rapid generation of molecular complexity. nih.gov | Control of selectivity, optimization for target structure. |

Deeper Mechanistic Understanding of Complex Chemical and Biochemical Transformations

The fundamental reaction mechanism of Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion as the key electrophile, which is then attacked by the aromatic ring. masterorganicchemistry.comyoutube.com Unlike Friedel-Crafts alkylation, rearrangements of the acyl group are not observed. masterorganicchemistry.com

Future research should aim for a more profound mechanistic understanding beyond the basic synthesis:

Catalyst-Substrate Interactions: Detailed kinetic and spectroscopic studies can elucidate the precise interactions between advanced catalysts and the substrates (1,3-dimethylbenzene and hexanoyl chloride or its derivatives). This knowledge is crucial for the rational design of more efficient catalysts.

Biochemical Transformations: Phenyl ketone and acetophenone (B1666503) derivatives are known to undergo metabolic transformations in biological systems. nih.gov Investigating the potential biotransformation of this compound using liver microsomes or specific enzyme classes (e.g., cytochrome P450s, oxidoreductases) is a critical step. This would involve identifying potential metabolites formed through oxidation, reduction of the ketone, or other pathways, which is essential for understanding its potential bioactivity and toxicity.

Photochemical Reactivity: Acetophenones are known to be photoreactive. acs.orgacs.org Studies on the photochemistry of this compound could reveal pathways for degradation or for its use in photochemically-triggered processes, such as in the design of photosensitizing agents. drugbank.com

Advanced Approaches in Computational Chemical Design and Discovery

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work, thereby accelerating the discovery process and reducing costs. nih.gov

For this compound, future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgmdpi.com By synthesizing a small library of analogs of this compound and evaluating their activity, QSAR models can be built to predict the activity of new, unsynthesized derivatives. nih.gov This allows for the virtual screening of large numbers of compounds to identify the most promising candidates for synthesis.

Molecular Docking: If a specific biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its analogs to the active site of the protein. nih.gov This provides insights into the key molecular interactions responsible for bioactivity and can guide the design of more potent and selective inhibitors or agonists.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between a ligand and its target protein over time, assessing the stability of the complex and revealing conformational changes that may be important for its function. nih.gov

Table 2: Computational Approaches for Drug Discovery

| Computational Technique | Application | Potential Insights for this compound |

|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. iosrjournals.org | Guide the design of analogs with enhanced potency; predict toxicity. |

| Molecular Docking | Predicts binding orientation and affinity of a molecule to a target protein. nih.gov | Identify potential biological targets; elucidate key binding interactions. |

| MD Simulations | Simulates the movement of atoms and molecules over time. nih.gov | Assess the stability of the ligand-protein complex; understand dynamic interactions. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Evaluate drug-likeness and potential liabilities early in the discovery process. |

Exploration of Novel Biological Targets and Their Molecular Interactions (Pre-clinical Investigations)

The acetophenone and phenyl ketone frameworks are present in numerous compounds with diverse pharmacological activities. nih.govnih.gov This suggests that this compound could serve as a valuable scaffold for medicinal chemistry programs.